molecular formula C20H18FN5O2 B12132447 2-amino-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12132447
M. Wt: 379.4 g/mol
InChI Key: IYUIEOHPOZVRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrroloquinoxaline core, followed by the introduction of the amino, fluorophenyl, and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced or altered biological activity.

Scientific Research Applications

2-amino-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.

    Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in areas such as oncology and neurology.

    Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzo[g]furo[2,3-b]quinoxaline: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.

    1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea: This compound is a kinase inhibitor with potential therapeutic applications, highlighting the versatility of the pyrroloquinoxaline scaffold.

Uniqueness

2-amino-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-amino-1-(4-fluorophenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C20H18FN5O2/c1-28-11-10-23-20(27)16-17-19(25-15-5-3-2-4-14(15)24-17)26(18(16)22)13-8-6-12(21)7-9-13/h2-9H,10-11,22H2,1H3,(H,23,27)

InChI Key

IYUIEOHPOZVRFF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.